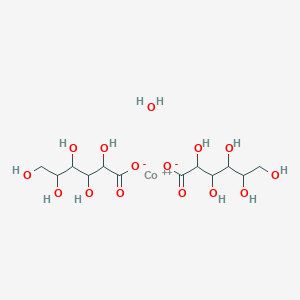

Cobalt(II)gluconatehydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le gluconate de cobalt(II) hydraté est un composé de coordination de formule empirique C₁₂H₂₂CoO₁₄·xH₂O. Il se présente sous la forme d'une poudre rose soluble dans l'eau et est utilisé dans diverses applications scientifiques et industrielles. Le composé est constitué d'ions cobalt(II) coordonnés à des ligands gluconate et des molécules d'eau.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le gluconate de cobalt(II) hydraté peut être synthétisé par réaction de sels de cobalt(II), tels que le chlorure de cobalt(II) ou le sulfate de cobalt(II), avec l'acide gluconique en solution aqueuse. La réaction se produit généralement à température ambiante et implique la formation d'un complexe entre les ions cobalt(II) et les ligands gluconate. La solution résultante est ensuite évaporée pour obtenir la forme hydratée solide.

Méthodes de production industrielle : Dans les milieux industriels, la production de gluconate de cobalt(II) hydraté suit des principes similaires, mais à plus grande échelle. Le procédé implique l'ajout contrôlé de sels de cobalt(II) à une solution d'acide gluconique, suivi de la cristallisation et du séchage pour obtenir le produit final. La pureté et le rendement du composé sont optimisés par un contrôle minutieux des conditions de réaction et des étapes de purification.

Analyse Des Réactions Chimiques

Types de réactions : Le gluconate de cobalt(II) hydraté subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courantes :

Oxydation : Le gluconate de cobalt(II) peut être oxydé en composés de cobalt(III) à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Le composé peut être réduit en cobalt(II) à l'aide d'agents réducteurs comme le borohydrure de sodium.

Substitution : Les ligands du gluconate de cobalt(II) peuvent être substitués par d'autres ligands, tels que l'ammoniac ou l'éthylènediamine, dans des conditions appropriées.

Principaux produits formés :

Oxydation : Gluconate de cobalt(III)

Réduction : Gluconate de cobalt(II)

Substitution : Divers complexes de cobalt(II) avec différents ligands

4. Applications de la recherche scientifique

Le gluconate de cobalt(II) hydraté a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur pour la synthèse d'autres complexes de cobalt et comme catalyseur dans diverses réactions chimiques.

Biologie : Le composé est étudié pour son rôle potentiel dans les systèmes biologiques, notamment ses effets sur l'activité enzymatique et les processus cellulaires.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que le traitement de certaines maladies ou la supplémentation dans les cas de carence en cobalt.

Industrie : Le gluconate de cobalt(II) hydraté est utilisé dans la production de pigments à base de cobalt, de batteries et d'autres produits industriels.

5. Mécanisme d'action

Le mécanisme d'action du gluconate de cobalt(II) hydraté implique son interaction avec les molécules biologiques et les voies cellulaires. Les ions cobalt peuvent se lier à diverses protéines et enzymes, affectant ainsi leur activité et leur fonction. Le composé peut également influencer les états redox cellulaires et générer des espèces réactives de l'oxygène, entraînant un stress oxydant et des dommages cellulaires potentiels. Ces interactions sont étudiées afin de comprendre les effets du composé sur les systèmes biologiques et ses applications thérapeutiques potentielles.

Applications De Recherche Scientifique

Cobalt(II) gluconate hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential role in biological systems, including its effects on enzyme activity and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a supplement in cobalt-deficient conditions.

Industry: Cobalt(II) gluconate hydrate is used in the production of cobalt-based pigments, batteries, and other industrial products.

Mécanisme D'action

The mechanism of action of cobalt(II) gluconate hydrate involves its interaction with biological molecules and cellular pathways. Cobalt ions can bind to various proteins and enzymes, affecting their activity and function. The compound can also influence cellular redox states and generate reactive oxygen species, leading to oxidative stress and potential cellular damage. These interactions are being studied to understand the compound’s effects on biological systems and its potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Le gluconate de cobalt(II) hydraté peut être comparé à d'autres composés du cobalt, tels que le chlorure de cobalt(II), le sulfate de cobalt(II) et l'acétate de cobalt(II). Bien que ces composés partagent certaines similitudes dans leurs propriétés chimiques et leur réactivité, le gluconate de cobalt(II) hydraté est unique en raison de ses ligands gluconate, qui offrent des environnements de coordination spécifiques et des caractéristiques de solubilité. Cette unicité le rend adapté à des applications spécifiques dans la recherche et l'industrie.

Composés similaires :

- Chlorure de cobalt(II)

- Sulfate de cobalt(II)

- Acétate de cobalt(II)

- Nitrate de cobalt(II)

Propriétés

Formule moléculaire |

C12H24CoO15 |

|---|---|

Poids moléculaire |

467.24 g/mol |

Nom IUPAC |

cobalt(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate |

InChI |

InChI=1S/2C6H12O7.Co.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |

Clé InChI |

VBEDXQBAQADZLA-UHFFFAOYSA-L |

SMILES canonique |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Co+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12301509.png)

![N-(3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12301538.png)

![2-[3,5-Dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301544.png)

![6-Azabicyclo[3.2.1]octane Hydrochloride](/img/structure/B12301572.png)

![9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)